N6-Benzoyl-2'-O-methyladenosine
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Overview
Description
N6-Benzoyl-2’-O-methyladenosine is a modified nucleoside that plays a significant role in the synthesis of oligonucleotides. This compound is structurally related to adenosine, a fundamental building block of RNA. The modification at the N6 position with a benzoyl group and the 2’-O-methylation enhances its stability and functionality in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N6-Benzoyl-2’-O-methyladenosine is synthesized through a multi-step chemical process. The synthesis typically involves the protection of the hydroxyl groups of adenosine, followed by selective benzoylation at the N6 position and methylation at the 2’-O position. The reaction conditions often include the use of protecting groups such as dimethoxytrityl (DMT) and reagents like benzoyl chloride and methyl iodide .
Industrial Production Methods
In industrial settings, the production of N6-Benzoyl-2’-O-methyladenosine involves large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield of the compound, which is crucial for its application in the synthesis of oligonucleotides .
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-2’-O-methyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the adenine base, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the benzoyl group, potentially converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of N6-Benzoyl-2’-O-methyladenosine, such as hydroxylated or substituted analogs. These derivatives can have different biochemical properties and applications .
Scientific Research Applications
N6-Benzoyl-2’-O-methyladenosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N6-Benzoyl-2’-O-methyladenosine involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The benzoyl and methyl groups enhance the compound’s resistance to enzymatic degradation, making it a valuable tool in RNA research . The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .
Comparison with Similar Compounds
Similar Compounds
N6-Methyladenosine: A common RNA modification that plays a crucial role in regulating gene expression.
N6,2’-O-Dimethyladenosine: Another modified nucleoside with similar applications in RNA research.
Uniqueness
N6-Benzoyl-2’-O-methyladenosine is unique due to its dual modification at the N6 and 2’-O positions, which provides enhanced stability and functionality compared to other similar compounds. This makes it particularly useful in the synthesis of stable and functional RNA molecules for various applications .
Properties
IUPAC Name |
N-[9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5/c1-27-14-13(25)11(7-24)28-18(14)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFHSPQCDRKMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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